

An In-depth Technical Guide to 2-Amino-3-benzyloxypyrazine

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Compound of Interest

Compound Name: 2-Amino-3-benzyloxypyrazine

Cat. No.: B033915

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyrazine is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrazine ring substituted with an amino and a benzyloxy group, makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and available spectral data. While specific biological activity for this compound is not extensively documented, the significance of the aminopyrazine scaffold in drug discovery, particularly as kinase inhibitors, is discussed to highlight its potential therapeutic relevance.

Chemical Properties

2-Amino-3-benzyloxypyrazine is a solid at room temperature. Its core structure consists of a pyrazine ring, which is a diazine with the two nitrogen atoms at positions 1 and 4. The key functional groups are an amino group at position 2 and a benzyloxy group at position 3.

Physicochemical Data

A summary of the key physicochemical properties of **2-Amino-3-benzyloxypyrazine** is presented in the table below.

Property	Value	Reference
CAS Number	110223-15-9	
Molecular Formula	C ₁₁ H ₁₁ N ₃ O	[1]
Molecular Weight	201.23 g/mol	[1]
Appearance	Solid	
Boiling Point	366 °C	[1]
Storage Temperature	2-8 °C	[1]

Reactivity and Stability

2-Amino-3-benzyloxypyrazine is stable under recommended storage conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Synthesis

A documented method for the synthesis of **2-Amino-3-benzyloxypyrazine** involves the reaction of 2-amino-3-chloropyrazine with benzyl alcohol.

Experimental Protocol

The following protocol is based on a method described in Chinese patent literature.

Materials:

- 2-Amino-3-chloropyrazine
- Benzyl alcohol
- Sodium hydride (NaH)
- N-methylpyrrolidone (NMP)
- Water
- Ethyl acetate

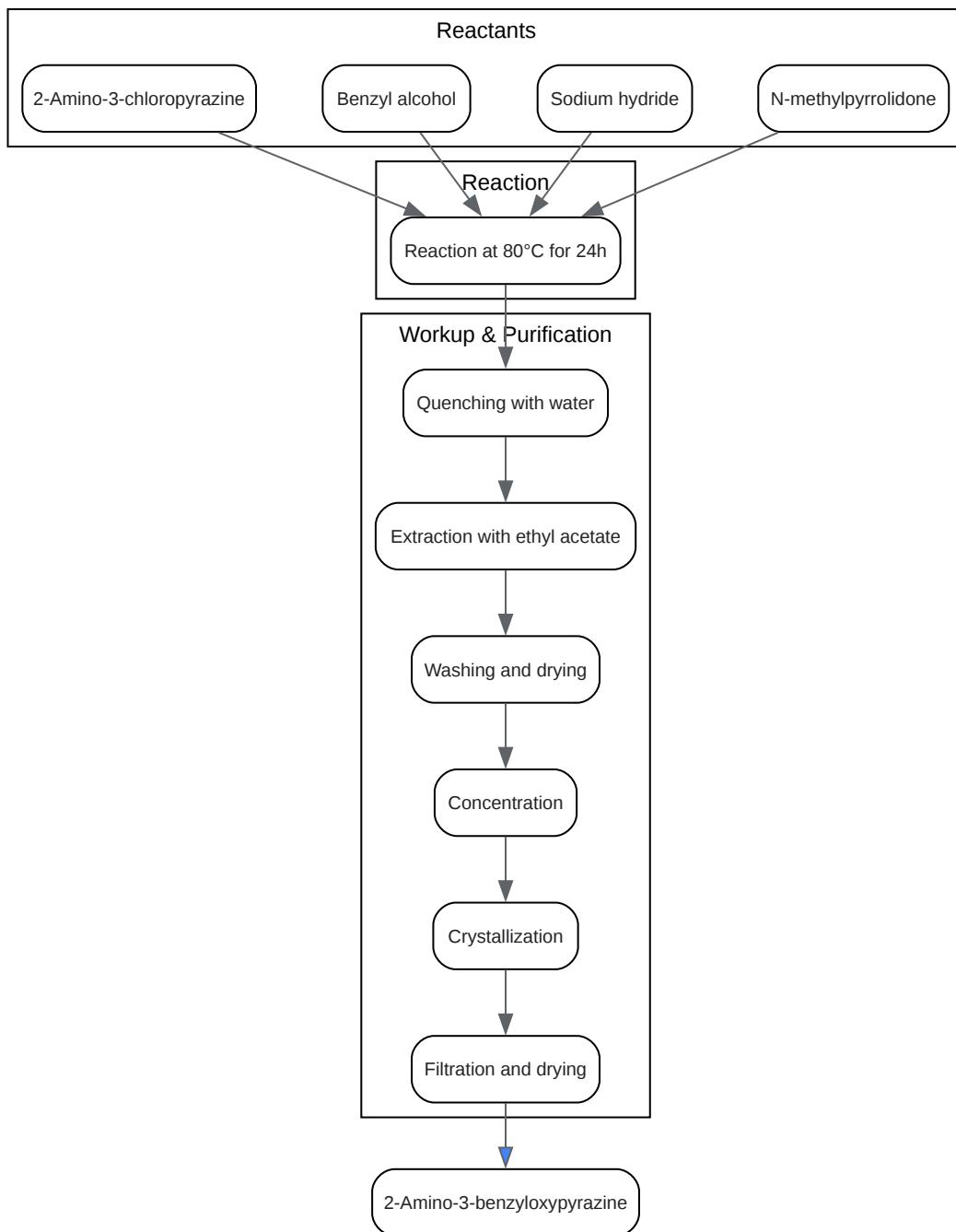
- Anhydrous magnesium sulfate
- Pentoxide

Procedure:

- In an inert atmosphere, slowly add benzyl alcohol to a suspension of sodium hydride in N-methylpyrrolidone.
- Stir the reaction mixture for 30 minutes.
- Add 2-amino-3-chloropyrazine to the mixture in portions.
- Heat the reaction system to 80°C and maintain for 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water.
- Extract the aqueous phase with ethyl acetate.
- Combine the organic phases and wash with water.
- Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain a pale brown solid.
- Induce crystallization by adding cold water to the solid.
- Collect the crystals by filtration and dry with phosphorus pentoxide.

Synthesis Workflow

Synthesis of 2-Amino-3-benzyloxypyrazine

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Caption: Workflow for the synthesis of **2-Amino-3-benzyloxypyrazine**.

Spectral Data

The following spectral data has been reported for **2-Amino-3-benzyloxypyrazine**.

¹H NMR Spectroscopy

A general protocol for obtaining a ¹H NMR spectrum of a pyrazine derivative would involve dissolving the sample in a deuterated solvent, such as CDCl₃, and acquiring the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

Reported ¹H NMR Data (CDCl₃):

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.74	d, J=3.1 Hz	1H	Pyrazine-H
7.45-7.32	m	6H	Aromatic-H & Pyrazine-H
5.38	s	2H	-O-CH ₂ -Ph
4.78	br s	2H	-NH ₂

Mass Spectrometry

Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI).

Reported Mass Spectrometry Data (ESI):

m/z	Ion Species
202.2	[M+H] ⁺

Biological and Medicinal Chemistry Context

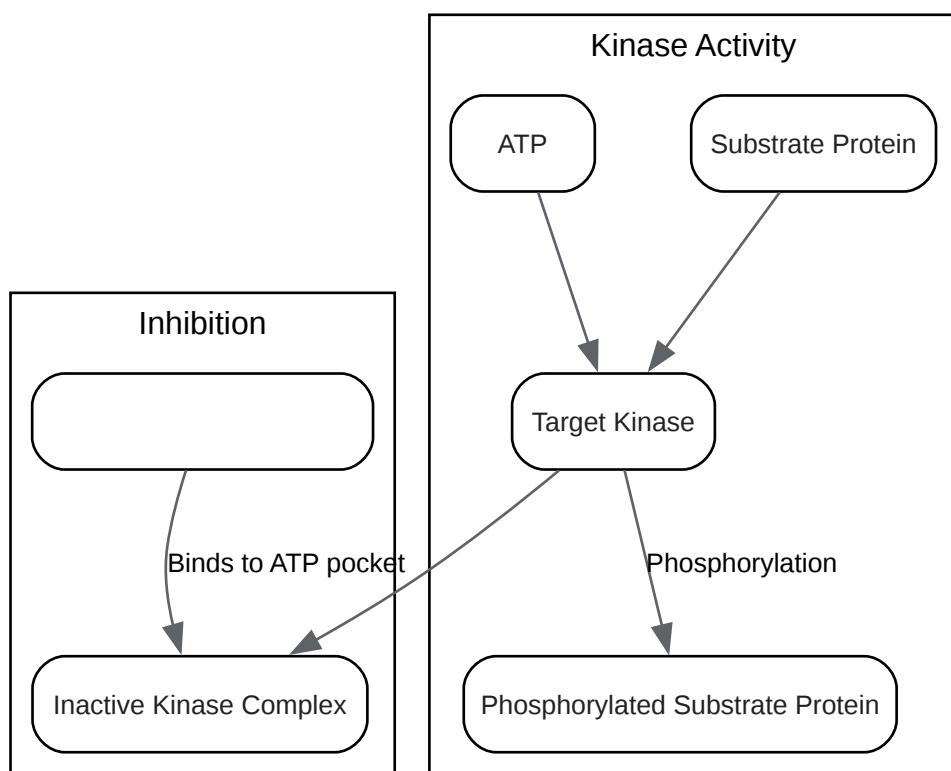
While specific biological activities for **2-Amino-3-benzyloxypyrazine** are not extensively reported in publicly available literature, the aminopyrazine scaffold is a well-recognized pharmacophore in drug discovery. Derivatives of aminopyrazine have been investigated for a variety of therapeutic applications.

One notable area is in the development of kinase inhibitors. For instance, aminopyrazine derivatives have been designed and synthesized as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in inflammatory pathways.^[2] The general principle involves the aminopyrazine core acting as a scaffold to which various substituents can be attached to achieve specific binding to the target kinase.

Conceptual Role as a Kinase Inhibitor

The diagram below illustrates a conceptual model of how an aminopyrazine derivative might function as a kinase inhibitor, binding to the ATP-binding site of a target kinase and preventing the phosphorylation of a substrate protein.

Conceptual Mechanism of Aminopyrazine-based Kinase Inhibitors



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Caption: Potential role of aminopyrazine derivatives as kinase inhibitors.

The structural features of **2-Amino-3-benzyloxyypyrazine**, particularly the amino and benzyloxy groups, provide handles for further chemical modification, making it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its potential as an intermediate for compounds targeting the central nervous system has also been suggested due to structural similarities to neurotransmitter derivatives.^[1]

Conclusion

2-Amino-3-benzyloxyypyrazine is a valuable heterocyclic compound with established synthetic methodology and characterized physicochemical properties. While direct biological data is sparse, its structural relationship to known bioactive aminopyrazine derivatives suggests its potential as a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its medicinal chemistry applications.

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